![molecular formula C13H17NO B1404210 8-苄基-3-氧杂-8-氮杂双环[3.2.1]辛烷 CAS No. 1187087-20-2](/img/structure/B1404210.png)
8-苄基-3-氧杂-8-氮杂双环[3.2.1]辛烷
描述
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is a chemical compound that is part of the family of tropane alkaloids . It has a wide array of interesting biological activities . It is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is complex. It is the central core of the family of tropane alkaloids . The InChI code for this compound is1S/C13H17NO/c15-12-10-6-7-11 (13 (16)17-12)14 (10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 . Chemical Reactions Analysis
The chemical reactions involving 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane are complex and varied. A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 has been successfully developed allowing the efficient construction of 8-oxabicyclo [3.2.1]octanes and their analogs with a wide substrate scope .科学研究应用
Tropane 生物碱的合成
8-氮杂双环[3.2.1]辛烷骨架是Tropane 生物碱家族的中心核心,该家族显示出广泛的有趣生物活性 . 针对以立体选择性方式制备这种基本结构的研究已引起世界各地许多研究小组的关注 .
对映选择性构建
已实现 8-氮杂双环[3.2.1]辛烷骨架的对映选择性构建。 这在Tropane 生物碱的合成中很重要 . 立体化学控制直接在生成 8-氮杂双环[3.2.1]辛烷结构的相同转化中实现 .
不对称 1,3-偶极环加成反应
该化合物已用于在铑(II)配合物/手性路易斯酸二元体系中进行的重氮亚胺衍生的环状偶氮甲碱与丙烯酰基吡唑啉酮之间的不对称 1,3-偶极环加成反应 . 此过程以高非对映选择性和对映选择性提供了光学活性 8-氧杂双环[3.2.1]辛烷 .
有机合成
8-氧杂-3-氮杂双环[3.2.1]辛烷盐酸盐用作有机合成中重要的原料和中间体 .
农药应用
药物应用
在医药领域,8-氧杂-3-氮杂双环[3.2.1]辛烷盐酸盐用作原料和中间体 .
染料领域
安全和危害
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
作用机制
Target of Action
The primary target of 8-Benzyl-3-oxa-8-azabicyclo[32The compound is structurally similar to tropane alkaloids , which are known to interact with various biological targets. Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with their targets in a stereoselective manner .
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-3-oxa-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Benzyl-3-oxa-8-azabicyclo[32It is used for the development of pi3k inhibitors , suggesting that it may have a role in regulating cell growth and survival.
生化分析
Biochemical Properties
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound can bind to nicotinic acetylcholine receptors, modulating their function and affecting neurotransmission .
Cellular Effects
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving acetylcholine. By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which can impact processes such as muscle contraction, memory formation, and cognitive function . Furthermore, 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane can affect gene expression by modulating the activity of transcription factors involved in cholinergic signaling pathways .
Molecular Mechanism
The molecular mechanism of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with acetylcholinesterase and nicotinic acetylcholine receptors. By binding to the active site of acetylcholinesterase, it inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane can bind to nicotinic acetylcholine receptors, modulating their function and influencing neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have indicated that continuous exposure to this compound can result in sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling .
Dosage Effects in Animal Models
The effects of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects . At higher doses, it can lead to toxic effects such as muscle weakness, respiratory distress, and convulsions . These adverse effects are primarily due to excessive accumulation of acetylcholine, which overstimulates cholinergic receptors .
Metabolic Pathways
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which are then excreted from the body . The interaction of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane with these enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is localized in various subcellular compartments, including the cytoplasm and the synaptic cleft . Its activity and function are influenced by its subcellular localization. For instance, its inhibition of acetylcholinesterase occurs primarily in the synaptic cleft, where the enzyme is located . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, affecting its activity .
属性
IUPAC Name |
8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-12-6-7-13(14)10-15-9-12/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMFUYFVMLYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Nitro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1404127.png)

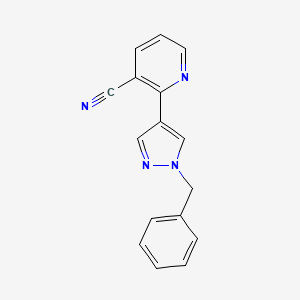

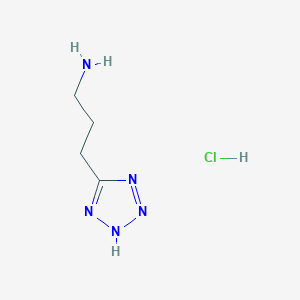
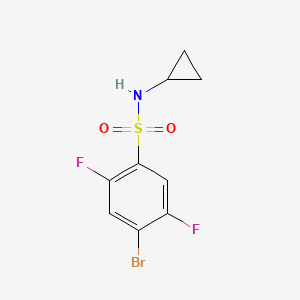
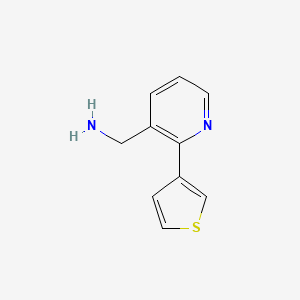

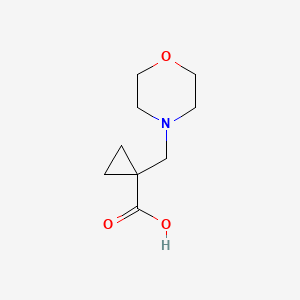

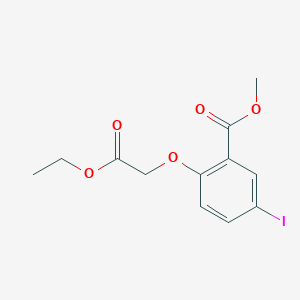
![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)
![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)
